molecular formula C27H38N2O3 B11246640 2'-cyclohexyl-1'-oxo-N-(tetrahydro-2H-pyran-4-ylmethyl)-1',4'-dihydro-2'H-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxamide

2'-cyclohexyl-1'-oxo-N-(tetrahydro-2H-pyran-4-ylmethyl)-1',4'-dihydro-2'H-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxamide

Cat. No.: B11246640
M. Wt: 438.6 g/mol
InChI Key: ZCTUGNZMYNHNNM-UHFFFAOYSA-N
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Description

2’-cyclohexyl-1’-oxo-N-(tetrahydro-2H-pyran-4-ylmethyl)-1’,4’-dihydro-2’H-spiro[cyclohexane-1,3’-isoquinoline]-4’-carboxamide is a complex organic compound featuring a spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-cyclohexyl-1’-oxo-N-(tetrahydro-2H-pyran-4-ylmethyl)-1’,4’-dihydro-2’H-spiro[cyclohexane-1,3’-isoquinoline]-4’-carboxamide typically involves multiple steps, including the formation of the spirocyclic core and subsequent functionalization.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability, including the use of continuous flow reactors and automated synthesis platforms. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize yield and purity while minimizing by-products and waste.

Chemical Reactions Analysis

Types of Reactions

2’-cyclohexyl-1’-oxo-N-(tetrahydro-2H-pyran-4-ylmethyl)-1’,4’-dihydro-2’H-spiro[cyclohexane-1,3’-isoquinoline]-4’-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different substituents on the isoquinoline or tetrahydropyran rings.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Alkyl halides, amines, and alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can introduce a variety of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

2’-cyclohexyl-1’-oxo-N-(tetrahydro-2H-pyran-4-ylmethyl)-1’,4’-dihydro-2’H-spiro[cyclohexane-1,3’-isoquinoline]-4’-carboxamide has several scientific research applications:

    Chemistry: The compound’s unique structure makes it a valuable subject for studying spirocyclic chemistry and developing new synthetic methodologies.

    Biology: Its potential biological activity can be explored for drug discovery and development, particularly in targeting specific enzymes or receptors.

    Medicine: The compound may have therapeutic potential, including anti-inflammatory, anticancer, or antimicrobial properties.

    Industry: It can be used as an intermediate in the synthesis of more complex molecules or as a building block for materials science applications.

Mechanism of Action

The mechanism of action of 2’-cyclohexyl-1’-oxo-N-(tetrahydro-2H-pyran-4-ylmethyl)-1’,4’-dihydro-2’H-spiro[cyclohexane-1,3’-isoquinoline]-4’-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into binding sites, modulating the activity of these targets and influencing biological pathways. Detailed studies on its binding affinity, selectivity, and downstream effects are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    Spirocyclic Isoquinolines: Compounds with similar spirocyclic isoquinoline structures.

    Cyclohexyl Derivatives: Molecules featuring cyclohexyl groups with various functionalizations.

    Tetrahydropyran Derivatives: Compounds containing tetrahydropyran rings with different substituents.

Uniqueness

2’-cyclohexyl-1’-oxo-N-(tetrahydro-2H-pyran-4-ylmethyl)-1’,4’-dihydro-2’H-spiro[cyclohexane-1,3’-isoquinoline]-4’-carboxamide stands out due to its combination of these structural elements, providing a unique platform for exploring diverse chemical reactions and potential applications. Its spirocyclic core and multiple ring systems offer a rich area for research and development.

Properties

Molecular Formula

C27H38N2O3

Molecular Weight

438.6 g/mol

IUPAC Name

2-cyclohexyl-N-(oxan-4-ylmethyl)-1-oxospiro[4H-isoquinoline-3,1'-cyclohexane]-4-carboxamide

InChI

InChI=1S/C27H38N2O3/c30-25(28-19-20-13-17-32-18-14-20)24-22-11-5-6-12-23(22)26(31)29(21-9-3-1-4-10-21)27(24)15-7-2-8-16-27/h5-6,11-12,20-21,24H,1-4,7-10,13-19H2,(H,28,30)

InChI Key

ZCTUGNZMYNHNNM-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)N2C(=O)C3=CC=CC=C3C(C24CCCCC4)C(=O)NCC5CCOCC5

Origin of Product

United States

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